REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([O-])=[O:8].[Na+].C(Cl)(=O)C(Cl)=O.C[N:20](C=O)C.N>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([NH2:20])=[O:8] |f:0.1|
|
Name
|
Sodium 5-bromo-2-chloronicotinate
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)[O-])C1)Cl.[Na+]
|
Name
|
|
Quantity
|
0.084 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.002 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.125 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 23° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the intermediate residue was dried under vacuum for 90 minutes
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ambient temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc (20 mL) and H2O (20 mL)
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with cold CH2Cl2
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=C(C(=O)N)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.5 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 427.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |